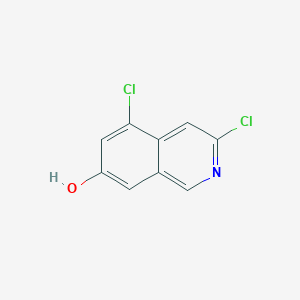
3,5-Dichloroisoquinolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dichloroisoquinolin-7-ol is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 7th position on the isoquinoline ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloroisoquinolin-7-ol can be achieved through several methods. One common approach involves the cyclization of 2-bromoaryl ketones with terminal alkynes in the presence of a copper (I) catalyst. This method efficiently produces isoquinoline derivatives via a three-component [3 + 2 + 1] cyclization . Another method involves the condensation of cinnamaldehyde with hydroxylamine to form the corresponding oxime, which is then heated with phosphorus pentoxide to yield isoquinoline .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and microwave irradiation has been explored to enhance the efficiency and reduce the reaction time .
化学反応の分析
Types of Reactions: 3,5-Dichloroisoquinolin-7-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: DDQ in the presence of protic acid.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives.
科学的研究の応用
3,5-Dichloroisoquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-Dichloroisoquinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death .
類似化合物との比較
Quinoline: A compound with a similar structure but without the chlorine and hydroxyl groups.
Isoquinoline: The parent compound without any substituents.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8th position on the quinoline ring.
Uniqueness: 3,5-Dichloroisoquinolin-7-ol is unique due to the presence of chlorine atoms at the 3rd and 5th positions and a hydroxyl group at the 7th position. These substituents significantly influence its chemical reactivity and biological activity, making it distinct from other isoquinoline derivatives .
特性
分子式 |
C9H5Cl2NO |
|---|---|
分子量 |
214.04 g/mol |
IUPAC名 |
3,5-dichloroisoquinolin-7-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-8-2-6(13)1-5-4-12-9(11)3-7(5)8/h1-4,13H |
InChIキー |
VZPKTOOHJYRMEJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=CC(=NC=C21)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


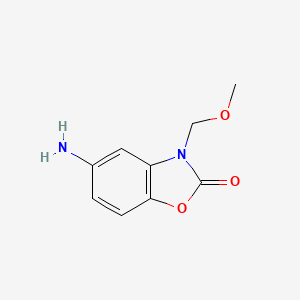
![2-(2,2,2-Trifluoroethyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13162506.png)
![Methyl 2-chloro-6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13162513.png)
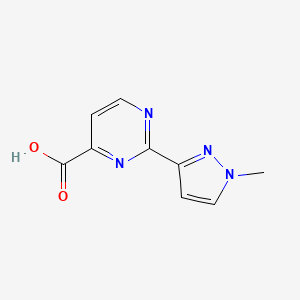
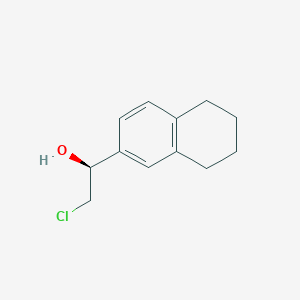

![5,5-Dimethyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13162528.png)
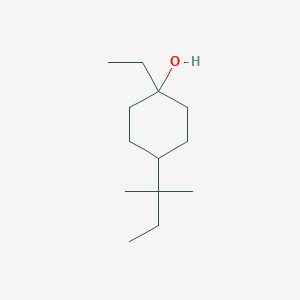
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)
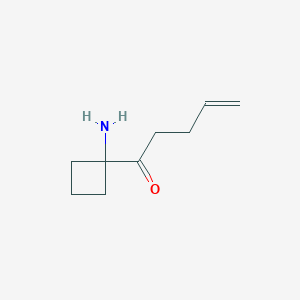
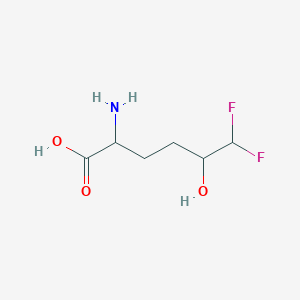
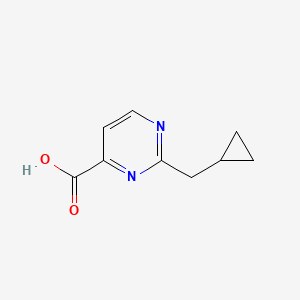
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
